Comparative QSAR Advantage of 2,4-Dichloro versus 2,5-Dichloro Benzamide Substitution
In QSAR-guided design of nematocidal N-(1,3,4-thiadiazol-2-yl)benzamides, the 2,4-diCl substituent on the benzamide ring is explicitly identified as one of two synergistic substituents (R1 = CF3 or 2,4-diCl) that, in combination with specific R2 groups, yields promising agrochemical performance [1]. This is a class-level inference for the target compound. In contrast, the positional isomer with a 2,5-dichloro substitution (CAS 392241-34-8) represents an untested regioisomer not validated in the same QSAR models, introducing significant uncertainty for procurement where predictive activity is required .
| Evidence Dimension | Predicted nematocidal/antibacterial activity based on QSAR substituent ranking |
|---|---|
| Target Compound Data | Benzamide substitution pattern: 2,4-diCl (validated as a favorable R1 group in QSAR models) |
| Comparator Or Baseline | 2,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-34-8): 2,5-diCl pattern (untested in the same QSAR models) |
| Quantified Difference | The 2,4-diCl pattern is classified as a high-performing substituent in predictive models (r² = 0.750 for nematocidal; r² = 0.650 for antibacterial); no comparable model data exists for the 2,5-diCl regioisomer. |
| Conditions | MIA-QSAR modeling and docking studies against acetylcholinesterase (M. incognita) and β-ketoacyl-ACP synthase (X. oryzae) |
Why This Matters
For procurement in agrochemical lead optimization, selecting the 2,4-dichloro regioisomer with QSAR-validated substituent effects reduces the risk of inactivity compared to untested positional isomers.
- [1] Silva RMG, et al. In silico-guided proposition of potential nematocidal and antibacterial N-(1,3,4-thiadiazol-2-yl)benzamides. Scientific African. 2022;17:e01302. (Section: 'R1 = CF3 or 2,4-diCl demonstrated a synergistic effect') View Source
